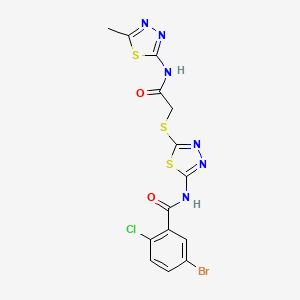

![molecular formula C19H14Cl2N6O B2364485 3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-25-7](/img/structure/B2364485.png)

3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

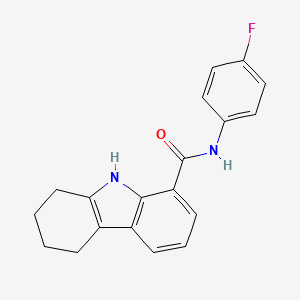

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have shown significant biological importance . They are known to exhibit promising pharmacological properties including anti-proliferative and antitumor activity . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor agents, and more . They have been synthesized bearing chained substrates at various positions and biological evaluation against cyclic dependent kinases (CDKs) were envisaged and reported .Applications De Recherche Scientifique

Anticancer and Anti-5-lipoxygenase Agents

A study by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, including compounds structurally related to 3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, for their anticancer and anti-5-lipoxygenase activities. These compounds were found to exhibit cytotoxic properties against certain cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antiproliferative and Kinase Inhibitory Activities

Bakr and Mehany (2016) synthesized a derivative of pyrazolopyrimidines, which showed potent inhibitory activity against several cancer cell lines and key receptors involved in cell proliferation, including the epidermal growth factor receptor (EGFR). This suggests its potential as an antiproliferative agent (Bakr & Mehany, 2016).

Antiviral and Antitumor Activities

Ugarkar et al. (1984) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant activity against certain viruses and tumor cells in vitro. These compounds showed promise as potential antiparasitic agents, indicating a broad spectrum of biological activity (Ugarkar et al., 1984).

Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases

Li et al. (2016) explored the use of pyrazolopyrimidinones as phosphodiesterase 1 (PDE1) inhibitors, identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This study highlights the potential of pyrazolopyrimidines in treating central nervous system disorders (Li et al., 2016).

Antimicrobial Activity

A study by Azam et al. (2013) demonstrated that certain pyrazolopyrimidines, including those structurally related to the compound , exhibited significant inhibitory activity against various microbial strains. This suggests their potential application in the development of new antimicrobial agents (Azam et al., 2013).

Inhibition of DNA Polymerase III in Bacteria

Ali et al. (2003) discovered that pyrazolo[3,4-d]pyrimidin-4-ones, similar to the compound , can inhibit DNA polymerase III in Staphylococcus aureus, indicating potential use as antimicrobial agents against Gram-positive bacteria (Ali et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6O/c1-11-2-5-13(6-3-11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMXKZPSMHELKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)

![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)

![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)